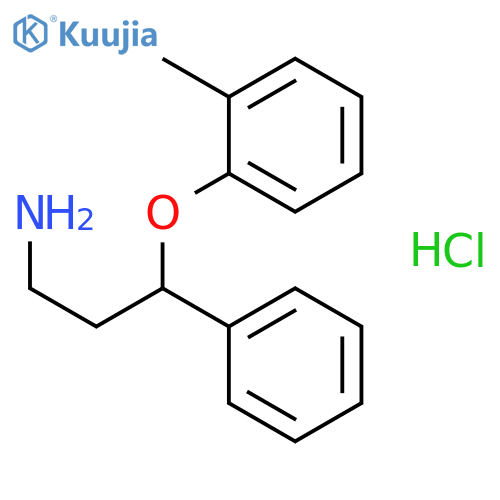Cas no 881995-46-6 (Desmethyl atomoxetine hydrochloride)

881995-46-6 structure
商品名:Desmethyl atomoxetine hydrochloride
Desmethyl atomoxetine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzenepropanamine, g-(2-methylphenoxy)-,hydrochloride (1:1)
- Desmethyl Atomoxetine Hydrochloride
- 3-(2-methylphenoxy)-3-phenylpropan-1-amine,hydrochloride
- 3-phenyl-3-(o-methoxyphenyl)propylamine hydrochloride
- Desmethyl Atomoxetine
- 3-phenyl-3-(o-methylphenoxy)propylamine hydrochloride
- A-(2-Methylphenoxy)benzenepropanamine Hydrochloride
- DTXSID20661894
- N-Desmethyl Atomoxetine HCl
- 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1)
- DESMETHYLATOMOXETINE HYDROCHLORIDE
- FT-0666080
- AKOS030255494
- 3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
- 881995-46-6
- SCHEMBL3269598
- Desmethyl atomoxetine hydrochloride
-
- インチ: InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H
- InChIKey: IIBZNZPMFOWXKB-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl
計算された属性
- せいみつぶんしりょう: 277.12300
- どういたいしつりょう: 277.123
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 225
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- ゆうかいてん: 167-170°C
- PSA: 35.25000
- LogP: 4.96620
Desmethyl atomoxetine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-207537-1mg |
Desmethyl Atomoxetine Hydrochloride, |
881995-46-6 | 1mg |
¥2256.00 | 2023-09-05 | ||
| A2B Chem LLC | AC04508-1mg |
Desmethyl Atomoxetine Hydrochloride |
881995-46-6 | 1mg |
$325.00 | 2024-04-19 | ||
| TRC | D271260-2.5mg |
Desmethyl atomoxetine hydrochloride |
881995-46-6 | 2.5mg |
$ 390.00 | 2022-06-05 | ||
| TRC | D271260-1mg |
Desmethyl atomoxetine hydrochloride |
881995-46-6 | 1mg |
$ 250.00 | 2022-06-05 | ||
| TRC | D271260-5mg |
Desmethyl atomoxetine hydrochloride |
881995-46-6 | 5mg |
$ 825.00 | 2022-06-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207537-1 mg |
Desmethyl Atomoxetine Hydrochloride, |
881995-46-6 | 1mg |
¥2,256.00 | 2023-07-10 |
Desmethyl atomoxetine hydrochloride 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
881995-46-6 (Desmethyl atomoxetine hydrochloride) 関連製品
- 83015-26-3(methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine)
- 435293-66-6(4'-Hydroxy AtoMoxetine)
- 82857-40-7(rac Atomoxetine Hydrochloride)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
